Feruloylputrescine

Catalog No.
S625899
CAS No.
501-13-3
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feruloylputrescine

CAS Number

501-13-3

Product Name

Feruloylputrescine

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Synonyms

N-Feruloylputrescine; NSC 602818; Subaphylline; N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide;

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O

Antioxidant and Anti-Inflammatory Properties:

Studies suggest that Feruloylputrescine possesses antioxidant and anti-inflammatory properties. A study published in "Phytochemistry Letters" found that Feruloylputrescine exhibited free radical scavenging activity and inhibited the production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 macrophages, suggesting its potential role in managing inflammation-related diseases [].

Agricultural Applications:

Research suggests that Feruloylputrescine might play a role in plant growth and development. A study published in "Plant and Soil" reported that treatment with Feruloylputrescine enhanced root growth and improved stress tolerance in rice seedlings []. However, further research is needed to understand the underlying mechanisms and potential applications in agriculture.

Feruloylputrescine is a polyamine derivative formed by the conjugation of ferulic acid and putrescine through an amide bond. Its molecular formula is C₁₄H₂₀N₂O₃, and it is characterized by the presence of a ferulic acid moiety, which contributes to its bioactive properties. This compound is predominantly found in various plant sources, including citrus fruits and maize, where it plays a role in plant metabolism and defense mechanisms .

The exact mechanism of action of feruloylputrescine in plants remains under investigation. Studies suggest it may be involved in defense mechanisms against pathogens [, ]. For instance, feruloylputrescine may inhibit the growth of certain fungi like Aspergillus flavus, a producer of harmful aflatoxins []. Additionally, research suggests feruloylputrescine might influence plant architecture by affecting polyamine levels.

Due to its functional groups. Notably, it can undergo isomerization when exposed to light, which can affect its stability and bioactivity . Additionally, it has been shown to inhibit specific enzymes involved in the production of trimethylamine, such as cntA and cntB, which are associated with cardiovascular health . The inhibition of these enzymes suggests that feruloylputrescine could modulate metabolic pathways related to cardiovascular diseases.

The biological activities of feruloylputrescine are diverse and include:

  • Antioxidant Properties: It exhibits antioxidant activity that helps in scavenging free radicals.
  • Cardiovascular Benefits: Research indicates that feruloylputrescine can reduce the production of trimethylamine and trimethylamine N-oxide, which are linked to cardiovascular diseases .
  • Chemopreventive Effects: Studies have demonstrated its potential in cancer prevention through modulation of metabolic pathways and induction of phase II detoxifying enzymes .

Feruloylputrescine can be synthesized through various methods:

  • Chemical Synthesis: This involves the direct reaction between ferulic acid and putrescine under controlled conditions to form the amide bond.
  • Extraction from Plant Sources: Isolation from plant materials such as citrus leaves or maize wastewater has been reported. This method often involves solvent extraction followed by purification techniques like chromatography .

The applications of feruloylputrescine extend across several fields:

  • Nutraceuticals: Due to its health benefits, it is being explored as a dietary supplement for cardiovascular health.
  • Food Industry: Its antioxidant properties make it a candidate for food preservation and enhancement.
  • Pharmaceuticals: The compound's potential chemopreventive effects position it as a valuable ingredient in drug formulations aimed at cancer prevention .

Studies on the interactions of feruloylputrescine with biological systems have revealed its role as an enzyme inhibitor. Specifically, it has been shown to inhibit the cntA/B enzyme activity effectively, leading to decreased levels of harmful metabolites associated with cardiovascular diseases . Further research is warranted to explore its interactions at the cellular level and its effects on various metabolic pathways.

Feruloylputrescine shares structural similarities with several other compounds derived from phenolic acids and polyamines. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
CoumaroylputrescineSimilar amide linkageExhibits stronger chemopreventive effects than feruloylputrescine
Ferulic AcidParent compoundKnown for potent antioxidant properties but lacks polyamine structure
PutrescineCore polyamine structureDoes not possess phenolic characteristics; primarily involved in cell growth
CaffeoylputrescineSimilar amide linkageExhibits different biological activities related to inflammation

Feruloylputrescine stands out due to its unique combination of both phenolic and polyamine characteristics, which contribute to its diverse biological activities not fully shared by its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

264.14739250 g/mol

Monoisotopic Mass

264.14739250 g/mol

Heavy Atom Count

19

UNII

J3HM10B75D

Other CAS

91000-11-2

Wikipedia

Subaphyllin

Dates

Modify: 2023-08-15

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